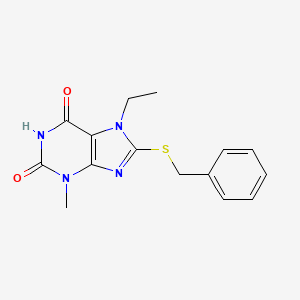

8-(benzylsulfanyl)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Vue d'ensemble

Description

8-(benzylsulfanyl)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C15H16N4O2S and its molecular weight is 316.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Biochimique

Biochemical Properties

TCMDC-125734 has been identified as a potent inhibitor of the protein kinase PfCLK3 . This interaction suggests that TCMDC-125734 plays a significant role in biochemical reactions, particularly those involving the phosphorylation of proteins . The compound’s interaction with PfCLK3 is believed to be crucial for the survival of the Plasmodium falciparum parasite, indicating its potential use in antimalarial treatments .

Cellular Effects

In cellular processes, TCMDC-125734 has been shown to disrupt transcription and reduce transmission to the mosquito vector . This suggests that the compound has a significant impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, TCMDC-125734 exerts its effects through binding interactions with biomolecules . Specifically, it interacts with the kinase hinge region peptide backbone and the azaindole via two H-bonds . This interaction is thought to inhibit the activity of PfCLK3, thereby disrupting the life cycle of the Plasmodium falciparum parasite .

Activité Biologique

8-(Benzylsulfanyl)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with potential biological activity. This compound has garnered interest due to its structural properties and possible therapeutic applications. Understanding its biological activity is crucial for evaluating its potential in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4O2S, with a molar mass of 330.4 g/mol. Its structure features a purine base modified with a benzylsulfanyl group and ethyl and methyl substitutions, which may influence its biological interactions.

Research indicates that compounds like this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The purine core suggests potential interactions with adenosine receptors, which play significant roles in various physiological processes.

Antioxidant Activity

Several studies have demonstrated that purine derivatives exhibit antioxidant properties. The presence of the sulfanyl group in this compound may enhance its ability to scavenge free radicals. This property could provide protective effects against oxidative stress-related diseases.

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Research indicates that similar purine derivatives can inhibit enzymes such as xanthine oxidase and phosphodiesterases. These enzymes are critical in regulating cellular levels of nucleotides and reactive oxygen species.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C16H18N4O2S |

| Molar Mass | 330.4 g/mol |

| Antioxidant Activity | Positive (in vitro) |

| Anticancer Activity | Inhibition of cancer cell lines |

| Enzyme Targets | Xanthine oxidase |

| Phosphodiesterases |

Case Studies

- Antioxidant Study : A study published in Journal of Medicinal Chemistry evaluated various purine derivatives for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that compounds similar to this compound exhibited significant scavenging activity compared to standard antioxidants .

- Anticancer Research : In a study conducted on human breast cancer cell lines (MCF-7), this compound was shown to induce apoptosis through mitochondrial pathways. The compound increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

- Enzyme Inhibition Analysis : Research published in Bioorganic & Medicinal Chemistry Letters explored the inhibitory effects of similar compounds on xanthine oxidase activity. Results indicated a dose-dependent inhibition, suggesting potential therapeutic applications in gout and hyperuricemia management .

Propriétés

IUPAC Name |

8-benzylsulfanyl-7-ethyl-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c1-3-19-11-12(18(2)14(21)17-13(11)20)16-15(19)22-9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJWLLBKZHBSLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301323561 | |

| Record name | 8-benzylsulfanyl-7-ethyl-3-methylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645028 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

303970-02-7 | |

| Record name | 8-benzylsulfanyl-7-ethyl-3-methylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.